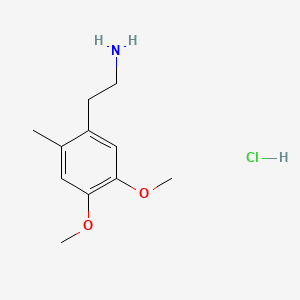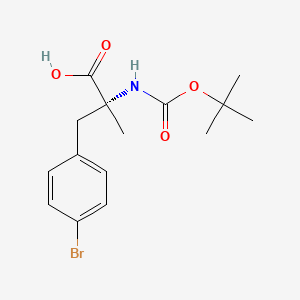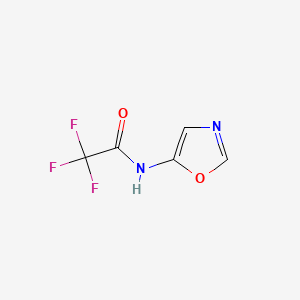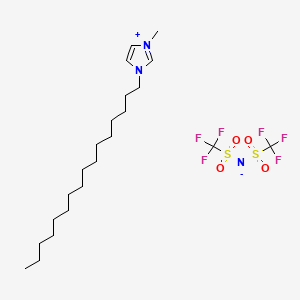
L-α-Dilauroyl Phosphatidylcholine-d46
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-α-Dilauroyl Phosphatidylcholine-d46 is the labelled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine . It is a selective agonist of the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) in vitro with antidiabetic activity . It causes an increase of bile acid and a decrease of hepatic triglycerides and serum glucose .
Molecular Structure Analysis
The molecular formula of this compound is C32H64NO8P . The IUPAC name is [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate .Applications De Recherche Scientifique
L-α-Dilauroyl Phosphatidylcholine-d46 : Applications de recherche scientifique
Études de bicouche membranaire : this compound est utilisé pour former des bicouches membranaires robustes et polyvalentes. Ces bicouches sont essentielles pour étudier le transport sélectif et ATP-dépendant des ions à travers les membranes dans les supports nanoporiques, en utilisant des protéines comme la gramicidine A et l’ATP synthase .
Analyse de la transition de phase : Les chercheurs utilisent ce composé pour étudier les transitions de phase ou l’évolution thermotropique de la dilauroyl-phosphatidylcholine (DLPC) à des vitesses de balayage très faibles. Cela se fait en utilisant des techniques qui couplent la diffusion des rayons X aux petits angles ou la diffusion des rayons X aux grands angles avec la calorimétrie différentielle à balayage (DSC) .
Études d’interaction moléculaire : Les effets des ions divalents sur les propriétés de la monocouche de L-α-phosphatidylcholine et leurs interactions moléculaires sont également un domaine d’étude. Cela implique d’examiner comment des ions divalents comme Sr²⁺, Ba²⁺, Cd²⁺ et Pb²⁺ interagissent avec la phosphatidylcholine .
Recherche sur le remodelage lipidique : this compound joue un rôle dans les études portant sur le remodelage lipidique, en particulier avec des acides gras comme l’acide palmitoléique. Il contribue à comprendre comment ces acides gras s’incorporent dans les phospholipides membranaires et leurs mouvements ultérieurs au sein des structures cellulaires .
Développement de nanoformulations : Ce composé est essentiel à la production et à la caractérisation de nanoformes, telles que les liposomes et les nanoémulsions, qui ont diverses applications dans l’administration de médicaments et les traitements thérapeutiques .
Mécanisme D'action
Target of Action
L-α-Dilauroyl Phosphatidylcholine-d46 is a labelled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine . It primarily targets the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) . LRH-1 is a transcription factor involved in the regulation of genes associated with cholesterol, bile acid, and glucose metabolism .
Mode of Action
As a selective agonist of LRH-1, this compound binds to the receptor, activating it . This activation triggers a series of downstream effects, including an increase in bile acid and a decrease in hepatic triglycerides and serum glucose .
Biochemical Pathways
This compound affects several biochemical pathways. As a phospholipid, it serves as a reservoir for several lipid messengers . It is the source of bioactive lipids such as lysophosphatidylcholine, phosphatidic acid, diacylglycerol, platelet-activating factor, and arachidonic acid . These lipids play crucial roles in various cellular processes, including signal transduction, inflammation, and cell proliferation .
Pharmacokinetics
As a phospholipid, it is likely to be absorbed and distributed throughout the body, metabolized in the liver, and excreted via the bile .
Result of Action
The activation of LRH-1 by this compound leads to an increase in bile acid and a decrease in hepatic triglycerides and serum glucose . This suggests that it may have potential antidiabetic activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it forms robust and versatile membrane bilayers, which can be used to study the selective and ATP-driven transport of ions across membranes into nanoporous carriers . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as membrane composition and the presence of other molecules in the environment .
Orientations Futures
Analyse Biochimique
Temporal Effects in Laboratory Settings
The effects of L-α-Dilauroyl Phosphatidylcholine-d46 over time in laboratory settings are not fully understood. It is known that it forms robust and versatile membrane bilayers to study the selective and ATP-driven transport ions across membranes into nanoporous carriers using gramicidin A and ATP synthase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of L-α-Dilauroyl Phosphatidylcholine-d46 can be achieved through the modification of natural phosphatidylcholine using deuterium labeling techniques. The synthesis pathway involves the selective deuteration of lauric acid and choline, followed by the assembly of the labeled components into the final product.", "Starting Materials": ["Lauric acid", "Choline", "Deuterium oxide (D2O)", "Phosphatidylcholine"], "Reaction": ["Step 1: Deuteration of lauric acid using D2O to obtain L-α-Dilauroyl-d46 acid.", "Step 2: Deuteration of choline using D2O to obtain L-α-Phosphatidylcholine-d4.", "Step 3: Esterification of L-α-Dilauroyl-d46 acid with L-α-Phosphatidylcholine-d4 to obtain L-α-Dilauroyl Phosphatidylcholine-d46." ] } | |
Numéro CAS |
136565-60-1 |
Formule moléculaire |
C32H64NO8P |
Poids moléculaire |
668.117 |
Nom IUPAC |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |
Clé InChI |
IJFVSSZAOYLHEE-RJZXENECSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Synonymes |
(R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-d23)oxy]-3,5,9-trioxa-4-phosphaheneicosan-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-d23-1-aminium Inner Salt 4-Oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)


![methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B566206.png)
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)
![1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane](/img/structure/B566210.png)
![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)
![1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566214.png)
![Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566218.png)

![(2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol](/img/structure/B566222.png)
